REACTION_CXSMILES
|
[CH2:1]([CH:7]([CH2:47][CH2:48][CH2:49][CH2:50][CH2:51][CH2:52][CH2:53][CH3:54])[CH2:8][C:9]1[S:13][C:12]([C:14]2[C:25]3[S:24][CH:23]=[CH:22][C:21]=3[C:20]([C:26]3[S:27][C:28]([CH2:31][CH:32]([CH2:41][CH2:42][CH2:43][CH2:44][CH2:45][CH3:46])[CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH3:40])=[CH:29][CH:30]=3)=[C:19]3[C:15]=2[CH:16]=[CH:17][S:18]3)=[CH:11][CH:10]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].C1COCC1.C([Li])CCC.[CH3:65][Sn:66](Cl)([CH3:68])[CH3:67]>CCCCCC>[CH2:41]([CH:32]([CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH3:40])[CH2:31][C:28]1[S:27][C:26]([C:20]2[C:19]3[S:18][C:17]([Sn:66]([CH3:68])([CH3:67])[CH3:65])=[CH:16][C:15]=3[C:14]([C:12]3[S:13][C:9]([CH2:8][CH:7]([CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH3:6])[CH2:47][CH2:48][CH2:49][CH2:50][CH2:51][CH2:52][CH2:53][CH3:54])=[CH:10][CH:11]=3)=[C:25]3[C:21]=2[CH:22]=[C:23]([Sn:66]([CH3:68])([CH3:67])[CH3:65])[S:24]3)=[CH:30][CH:29]=1)[CH2:42][CH2:43][CH2:44][CH2:45][CH3:46]
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Name
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4,8-Bis-[5-(2-hexyldecyl)-thiophen-2-yl]-1,5-dithia-s-indacene
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Quantity
|
2.06 g
|
Type
|
reactant
|
Smiles
|
C(CCCCC)C(CC1=CC=C(S1)C1=C2C=CSC2=C(C=2C=CSC12)C=1SC(=CC1)CC(CCCCCCCC)CCCCCC)CCCCCCCC
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Name
|
|
Quantity
|
80 mL
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Type
|
reactant
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
2.3 mL
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Type
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reactant
|
Smiles
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C(CCC)[Li]
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Name
|
|
Quantity
|
0.5 g
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Type
|
reactant
|
Smiles
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C[Sn](C)(C)Cl
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Name
|
|
Quantity
|
200 mL
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Type
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solvent
|
Smiles
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CCCCCC
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Control Type
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UNSPECIFIED
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Setpoint
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-78 °C
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Type
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CUSTOM
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Details
|
The mixture was stirred at −78° C. for 30 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
at room temperature
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Type
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ADDITION
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Details
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was added in portions
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Type
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STIRRING
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Details
|
Stirring
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Type
|
WAIT
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Details
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was continued overnight at room temperature
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Duration
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8 (± 8) h
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Type
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WASH
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Details
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the organic layer was washed with 150 mL of water
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Type
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EXTRACTION
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Details
|
The aqueous layer was extracted with 100 mL of hexane twice
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic layer was dried over anhydrous Na2SO4
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Type
|
CUSTOM
|
Details
|
Removal of the solvent under vacuum
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.2 g | |
YIELD: PERCENTYIELD | 76% |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCC)C(CC1=CC=C(S1)C1=C2C=C(SC2=C(C=2C=C(SC12)[Sn](C)(C)C)C=1SC(=CC1)CC(CCCCCCCC)CCCCCC)[Sn](C)(C)C)CCCCCCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |